Nonan-4-ylhydrazine
Description
Nonan-4-ylhydrazine is an aliphatic hydrazine derivative characterized by a nine-carbon alkyl chain (nonan-4-yl group) attached to the hydrazine backbone. Its structure (CH₃(CH₂)₃CH(NHNH₂)(CH₂)₃CH₃) confers unique physicochemical properties, such as increased lipophilicity compared to aromatic hydrazines. While direct studies on this compound are sparse in the provided evidence, its synthesis likely follows standard hydrazine derivative protocols: condensation of nonan-4-one with hydrazine hydrate under reflux in ethanol, catalyzed by acetic acid .
Properties
IUPAC Name |
nonan-4-ylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-3-5-6-8-9(11-10)7-4-2/h9,11H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHKCMGDZMCLIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonan-4-ylhydrazine can be synthesized through several methods. One common approach involves the reaction of nonan-4-one with hydrazine hydrate. The reaction typically occurs under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone intermediate, which is subsequently reduced to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and stringent control of reaction parameters, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Nonan-4-ylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Azines and other nitrogen-containing derivatives.
Reduction: Primary amines.
Substitution: Various substituted hydrazines depending on the nature of the substituent.
Scientific Research Applications
Nonan-4-ylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of nonan-4-ylhydrazine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, reacting with electrophilic centers in biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and the nature of the biological system being studied.
Comparison with Similar Compounds
Physicochemical Properties
- Stability: Aromatic derivatives (e.g., N'-benzylideneacetohydrazides) benefit from resonance stabilization, whereas aliphatic chains in Nonan-4-ylhydrazine may increase susceptibility to oxidative degradation .
- Melting Points: Aliphatic hydrazines generally exhibit lower melting points than aromatic counterparts. For example, 4-nitrophenylhydrazine HCl melts at ~250°C , while this compound is likely liquid at room temperature.
Challenges and Limitations
- Synthetic Complexity: this compound’s synthesis requires precise control of reaction conditions to avoid side products, a challenge shared with derivatives like (4-Ethylphenyl)hydrazine HCl .
- Data Gaps: Direct studies on this compound’s spectroscopic data (NMR, IR) and biological activity are absent in the provided evidence, necessitating extrapolation from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
